molecular formula C9H6BrClO B3034251 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one CAS No. 149965-64-0

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B3034251
CAS No.: 149965-64-0
M. Wt: 245.5 g/mol
InChI Key: CUAVICMAMOYPOY-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one (BCDI) is a synthetic organic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, as well as in the study of its biochemical and physiological effects. BCDI is a versatile compound, with a wide range of potential applications in the laboratory.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis and crystal structure analysis of benzodiazepine derivatives, demonstrating its role in producing compounds with distinct molecular conformations and intermolecular interactions. This synthesis process highlights the compound's utility in generating structurally diverse molecules for further chemical and pharmaceutical exploration (Kravtsov et al., 2012).

  • Another application involves the compound's use in a tandem cyclocondensation-Knoevenagel–Michael reaction, showcasing its effectiveness as a catalyst in synthesizing pyrazol derivatives. This methodology emphasizes the compound's versatility in facilitating efficient chemical reactions under neutral conditions (Khazaei et al., 2014).

Photoreactive Properties

  • The compound has been studied for its guest-dependent organic photochromism in solid state, revealing its potential in developing reversible photoresponsive materials. This application is significant for creating materials that change color under UV light, useful in various optical and electronic devices (Tanaka et al., 2003).

Molecular Geometry and Computational Studies

  • Studies have also focused on the compound's role in synthesizing halogenated derivatives and their molecular structure characterization through crystallography, vibrational spectra, and DFT calculations. These investigations provide insights into the compound's molecular geometry, reactivity, and electronic properties, contributing to our understanding of halogenated organic molecules (Morzyk-Ociepa et al., 2018).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with dosage adjustments .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the oxidative metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound may influence the activity of other metabolic enzymes, leading to changes in overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization can impact the compound’s efficacy and potential side effects .

Properties

IUPAC Name

7-bromo-4-chloro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAVICMAMOYPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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